molecular formula C11H11N3O2S B11773416 methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B11773416
M. Wt: 249.29 g/mol
InChI Key: UQDLUZLOSOQAKN-UHFFFAOYSA-N
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Description

Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical research reagent designed for investigative applications. This compound features the 1,2,4-triazole heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . The molecular structure integrates a phenyl substituent and a methyl-thioacetate functional group, which are common pharmacophores used to modulate the compound's physicochemical properties and biological activity . Compounds within the 1,2,4-triazole class have been reported to exhibit a range of pharmacological activities in scientific research, including significant antioxidant effects. Research on structurally similar molecules has demonstrated potent antioxidant capabilities, with some derivatives showing superior activity in standard assays such as the Ferric Reducing Antioxidant Power (FRAP) test when compared to well-known antioxidants like butylated hydroxytoluene (BHT) . The mechanism of action for such triazole derivatives often involves their ability to act as free radical scavengers, thereby helping to mitigate oxidative stress in experimental models . The presence of a sulfur atom in the side chain is a key structural feature, as it is frequently associated with an enhancement of the pharmacological profile of the parent molecule . This reagent is intended for use in various research applications, including but not limited to: the study of oxidative stress pathways, as a building block in synthetic chemistry for the creation of novel derivatives, and in the preliminary investigation of structure-activity relationships (SAR) for new therapeutic agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C11H11N3O2S/c1-16-9(15)7-17-11-12-10(13-14-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)

InChI Key

UQDLUZLOSOQAKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Potassium Dithiocarbazinate

Procedure (Adapted from):

  • Formation of potassium dithiocarbazinate :

    • Benzoic acid hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to form potassium dithiocarbazinate.

    • Conditions : Stirring at room temperature for 12–18 hours.

    • Key reaction :

      Ar-C(O)-NH-NH2+CS2+KOHAr-C(S)-NH-NH-C(S)SK\text{Ar-C(O)-NH-NH}_2 + \text{CS}_2 + \text{KOH} \rightarrow \text{Ar-C(S)-NH-NH-C(S)SK}

      where Ar = phenyl.

  • Cyclization to triazole-3-thiol :

    • The potassium salt undergoes alkaline cyclization with hydrazine hydrate (N₂H₄·H₂O) in aqueous ethanol.

    • Conditions : Reflux for 3–4 hours.

    • Yield : 42–75%.

    • Key reaction :

      Ar-C(S)-NH-NH-C(S)SK+N2H45-Ph-1H-1,2,4-triazole-3-thiol+H2S\text{Ar-C(S)-NH-NH-C(S)SK} + \text{N}_2\text{H}_4 \rightarrow \text{5-Ph-1H-1,2,4-triazole-3-thiol} + \text{H}_2\text{S}

Analytical Validation :

  • IR : C–S stretch at 617–698 cm⁻¹, N–H stretch at 3,300–3,365 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 7.5–7.9 ppm, SH proton at δ 14.6 ppm.

Thiosemicarbazide Cyclization

An alternative route involves thiosemicarbazides (Source 12):

  • Synthesis of thiosemicarbazide :

    • React phenylacetic acid hydrazide with aryl isothiocyanates in benzene.

  • Alkaline cyclization :

    • Treat thiosemicarbazide with NaOH to form the triazolethiol.

    • Yield : 62–79%.

Alkylation to Form Sulfanyl Acetate Ester

The thiol group is alkylated with methyl chloroacetate to introduce the sulfanylacetate moiety.

Direct Alkylation Method

Procedure (Adapted from):

  • Reaction setup :

    • 5-Phenyl-1H-1,2,4-triazole-3-thiol is dissolved in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃).

    • Methyl chloroacetate is added dropwise at room temperature.

  • Conditions :

    • Stirring for 5–8 hours under nitrogen.

    • Molar ratio : 1:1.2 (thiol:methyl chloroacetate).

  • Workup :

    • Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate).

    • Yield : 65–82%.

Key reaction :

5-Ph-1H-1,2,4-triazole-3-thiol+Cl-CH2C(O)OCH3BaseMethyl 2-[(5-Ph-1H-1,2,4-triazol-3-yl)sulfanyl]acetate\text{5-Ph-1H-1,2,4-triazole-3-thiol} + \text{Cl-CH}2\text{C(O)OCH}3 \xrightarrow{\text{Base}} \text{Methyl 2-[(5-Ph-1H-1,2,4-triazol-3-yl)sulfanyl]acetate}

Analytical Validation :

  • ¹H NMR : Singlet for SCH₂CO at δ 3.7–3.8 ppm, ester OCH₃ at δ 3.6 ppm.

  • MS (ESI) : m/z 292 [M+H]⁺.

Optimization and Challenges

Regioselectivity in Triazole Formation

  • The 1,2,4-triazole regiochemistry is controlled by the base and temperature. Hydrazine cyclization favors the 1H-1,2,4-triazole-3-thiol isomer.

Alkylation Efficiency

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion, improving yields.

  • Excess methyl chloroacetate (1.2 eq) mitigates side reactions like disulfide formation.

Comparative Analysis of Methods

Method Starting Material Yield Purification Reference
Cyclization + AlkylationBenzoic acid hydrazide65–82%Column chromatography
Thiosemicarbazide RoutePhenylacetic acid hydrazide62–79%Recrystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride is often used for the reduction of carbonyl groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activities. For instance:

  • Cytotoxicity : A series of triazole derivatives were evaluated for their cytotoxic effects against various human cancer cell lines. The results indicated that methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate showed promising activity against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have reported that treatment with triazole derivatives leads to increased caspase activity and morphological changes indicative of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against multidrug-resistant strains of bacteria. Its minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study assessed the anticancer activity of various triazole derivatives, including this compound. The compound was tested against a panel of human tumor cell lines representing different cancer types. The study concluded that the compound demonstrated significant cytotoxicity with IC50 values below 10 µM for several cell lines .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, this compound was tested against a range of bacterial pathogens. The results indicated strong activity against strains resistant to conventional treatments, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

Methyl vs. Ethyl Esters
  • Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 8) :

    • Molecular Formula: C₁₈H₁₇N₃O₂S
    • Key Features: Methyl ester group, cyclopropylnaphthyl substituent.
    • Synthesis: Prepared via NBS-mediated reaction under nitrogen, followed by purification via silica column chromatography .
  • Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 9): Molecular Formula: C₁₉H₁₉N₃O₂S Key Features: Ethyl ester group, same cyclopropylnaphthyl substituent.
Functional Group Replacement: Ester to Amide
  • 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (Compound 10): Molecular Formula: C₂₁H₂₁N₅O₄S Key Features: Amide group replaces ester; introduces hydrogen-bonding capacity. Properties: Higher melting point (279.5–280.0°C) due to intermolecular hydrogen bonding, contrasting with lower thermal stability in ester analogs .

Substituent Variations on the Triazole Ring

Aromatic vs. Heteroaromatic Substituents
  • Ethyl 2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 6067-21-6) :

    • Molecular Formula: C₁₆H₁₅N₃O₂S₂
    • Key Features: Thiophene substituent at the 5-position.
    • Properties: Density = 1.34 g/cm³; boiling point = 534.9°C; flash point = 277.3°C. The thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl .
  • Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate (CAS 338962-50-8): Key Features: 4-Fluorobenzoyl group introduces electron-withdrawing effects. Impact: Fluorine substitution could improve metabolic stability and binding affinity in biological targets .

Biological Activity

Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, a derivative of the 1,2,4-triazole class of compounds, has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : Methyl 2-[5-(phenyl)-1H-1,2,4-triazol-3-yl]thioacetate

This compound features a triazole ring that is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity :
    • Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain analogues have shown minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against resistant bacterial strains .
  • Antiviral Activity :
    • Compounds containing the triazole moiety have been reported to possess antiviral effects. In particular, some derivatives have exhibited protective rates against viral infections comparable to established antiviral agents .
  • Anticancer Effects :
    • Research indicates that triazole derivatives can inhibit tumor cell proliferation. For example, specific analogues have demonstrated IC50 values comparable to doxorubicin in breast cancer cell lines (MCF-7), suggesting potential as anticancer agents .
  • Insecticidal Properties :
    • The compound has also been evaluated for its insecticidal activity. Some derivatives exhibited higher mortality rates in pest species compared to traditional insecticides .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Triazoles often act by inhibiting enzymes critical for pathogen survival or proliferation. For instance, they may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Cell Cycle Disruption : In cancer cells, these compounds can induce apoptosis by disrupting normal cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers found that a series of triazole derivatives showed potent antibacterial activity against various strains of bacteria. The most effective compound displayed an MIC of 7.8 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral activity of triazole derivatives against Tobacco Mosaic Virus (TMV). The most promising derivative achieved a curative rate of 54.1% at a concentration of 500 µg/mL .

Case Study 3: Anticancer Properties

In vitro analysis revealed that certain triazole derivatives had IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL against MCF-7 cells, indicating significant anticancer potential compared to the standard drug doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus7.8 µg/mL
AntimicrobialEscherichia coli15.6 µg/mL
AntiviralTMVCurative Rate: 54.1% at 500 µg/mL
AnticancerMCF-7IC50 = 8.1 µg/mL

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :
  • ADMET Prediction : Software like SwissADME estimates logP (2.1–2.5), suggesting moderate blood-brain barrier permeability.
  • Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., sulfanyl oxidation) .

Data Contradiction Analysis

  • Example : Discrepancies in reported antimicrobial activity may arise from:
    • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., –OCH₃) favor Gram-positive targets .
    • Assay Sensitivity : Variations in inoculum size or culture media (e.g., Mueller-Hinton vs. LB agar) alter MIC values by 2–4 fold .

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